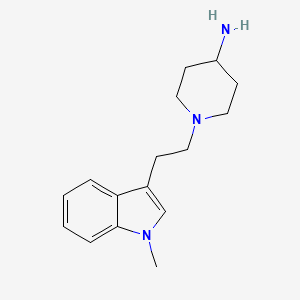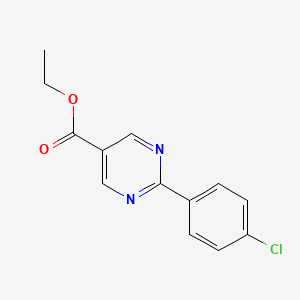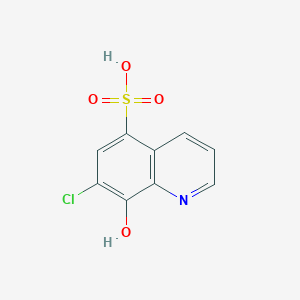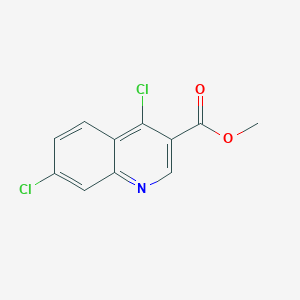
4-Piperidinamine, 1-(2-(1-methyl-1H-indol-3-yl)ethyl)-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine is a complex organic compound that features both an indole and a piperidine moiety. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity . The piperidine ring is a common structural motif in medicinal chemistry, often contributing to the pharmacological properties of compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine typically involves the construction of the indole and piperidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the coupling of the indole derivative with a piperidine precursor. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: The piperidine ring can be reduced to form different saturated derivatives.
Substitution: Both the indole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic and nucleophilic reagents are used under various conditions, depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted indole and piperidine derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence several biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.
Comparación Con Compuestos Similares
1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like tryptamine and serotonin, which also contain the indole moiety, but differ in their biological activities and applications.
Piperidine Derivatives: Compounds like piperine and piperidine itself, which share the piperidine ring but have different pharmacological properties.
Uniqueness: The unique combination of the indole and piperidine rings in 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
26844-39-3 |
|---|---|
Fórmula molecular |
C16H23N3 |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
1-[2-(1-methylindol-3-yl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C16H23N3/c1-18-12-13(15-4-2-3-5-16(15)18)6-9-19-10-7-14(17)8-11-19/h2-5,12,14H,6-11,17H2,1H3 |
Clave InChI |
PZYZQAHSVDUKSA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CCN3CCC(CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)

![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)
![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)

![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)

![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)





